(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine
Brand Name: Vulcanchem
CAS No.: 418779-97-2
VCID: VC1983312
InChI: InChI=1S/C16H17NO2/c1-12-4-2-3-5-14(12)10-17-9-13-6-7-15-16(8-13)19-11-18-15/h2-8,17H,9-11H2,1H3
SMILES: CC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine

CAS No.: 418779-97-2

Cat. No.: VC1983312

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine - 418779-97-2

Specification

CAS No. 418779-97-2
Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
IUPAC Name 1-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]methanamine
Standard InChI InChI=1S/C16H17NO2/c1-12-4-2-3-5-14(12)10-17-9-13-6-7-15-16(8-13)19-11-18-15/h2-8,17H,9-11H2,1H3
Standard InChI Key MQTJXAAFBZGISI-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3
Canonical SMILES CC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine is characterized by specific chemical identifiers and properties that define its molecular identity. The compound exhibits distinctive structural features that contribute to its chemical behavior and potential applications.

PropertyValue
CAS Registry Number418779-97-2
Molecular FormulaC₁₆H₁₇NO₂
Molecular Weight255.31 g/mol
IUPAC Name1-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]methanamine
Standard InChIInChI=1S/C16H17NO2/c1-12-4-2-3-5-14(12)10-17-9-13-6-7-15-16(8-13)19-11-18-15/h2-8,17H,9-11H2,1H3
Standard InChIKeyMQTJXAAFBZGISI-UHFFFAOYSA-N
SMILES NotationCC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3

The molecular structure consists of two primary components: a 1,3-benzodioxole moiety and a 2-methylbenzyl group connected via a secondary amine linkage. This arrangement creates a molecule with distinct regions of chemical reactivity and potential for various interactions.

Structural Features

The compound possesses several key structural features that influence its chemical behavior:

  • The benzodioxole ring system (1,3-benzodioxol-5-yl group) contains a methylenedioxy bridge that creates a five-membered heterocyclic ring fused to a benzene ring

  • The secondary amine (-NH-) serves as a linking group between the benzodioxole and methylbenzyl portions

  • The 2-methylbenzyl group features a methyl substituent at the ortho position of the benzene ring

  • The molecule contains multiple potential sites for hydrogen bonding, aromatic interactions, and chemical modifications

These structural elements collectively contribute to the compound's physical properties, chemical reactivity, and potential applications in various research contexts .

Physical and Chemical Properties

Physical Properties

While specific experimental data for (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine is limited in the literature, its physical properties can be reasonably predicted based on its structure and comparison with similar compounds.

The compound is expected to exist as a solid at room temperature with moderate solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide due to its aromatic rings and secondary amine functionality. The benzodioxole and methylbenzyl groups contribute to its lipophilic character, while the secondary amine provides a degree of hydrophilicity and hydrogen bonding capability.

Chemical Reactivity

The chemical reactivity of (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine is governed by its functional groups and structural features:

  • The secondary amine (-NH-) can participate in:

    • Protonation/deprotonation reactions

    • Nucleophilic substitution reactions

    • Formation of amides or sulfonamides

    • Coordination with metal ions

  • The benzodioxole moiety can undergo:

    • Electrophilic aromatic substitution reactions at the aromatic ring

    • Reactions involving the methylenedioxy bridge

  • The 2-methylbenzyl group can participate in:

    • Benzylic oxidation reactions

    • Reactions involving the methyl substituent

    • Electrophilic substitution on the aromatic ring

The compound can form salts such as hydrobromide (CAS: 1609395-71-2), which affects its solubility profile and certain chemical properties while maintaining the core structural features .

Synthesis Methods

General Synthetic Approaches

The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine typically involves the formation of the secondary amine bond between the benzodioxole and methylbenzyl components. Several synthetic routes can be employed to prepare this compound:

Reductive Amination

This approach involves the reaction between 1,3-benzodioxole-5-carbaldehyde (piperonal) and 2-methylbenzylamine:

  • Formation of the imine intermediate through the reaction of piperonal with 2-methylbenzylamine

  • Reduction of the resulting imine using reducing agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃)

Direct Alkylation

This method involves the reaction of 1,3-benzodioxole-5-methylamine with 2-methylbenzyl halide:

  • Preparation of 1,3-benzodioxole-5-methylamine from corresponding precursors

  • Alkylation with 2-methylbenzyl chloride or bromide in the presence of a base such as potassium carbonate or triethylamine

  • Purification of the product through recrystallization or chromatographic techniques

Reaction Conditions and Considerations

The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine requires controlled conditions to ensure optimal yield and purity:

  • Temperature control is crucial, particularly for reductive amination steps

  • Selection of appropriate solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile

  • Catalyst selection for specific reaction steps

  • Purification techniques to remove by-products and unreacted starting materials

Industrial production methods would likely employ similar synthetic routes with modifications for scale, efficiency, and safety considerations.

Comparative Analysis with Related Compounds

Structural Analogues

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine belongs to a family of compounds featuring the benzodioxole moiety connected to various amine-containing functional groups. Comparing it with related structures provides insights into structure-activity relationships and potential applications.

CompoundCAS NumberMolecular FormulaKey Structural Difference
(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine418779-97-2C₁₆H₁₇NO₂Reference compound
(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine346704-23-2C₁₆H₁₇NO₂Methyl group at para position (4-) instead of ortho position (2-)
(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine444908-92-3C₁₅H₁₄ClNO₂Chloro substituent instead of methyl group at ortho position
(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine423735-65-3C₁₅H₁₄ClNO₂Chloro substituent at para position
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine15205-27-3C₉H₁₁NO₂Methyl group instead of methylbenzyl group

The positional isomers and halogenated derivatives exhibit subtle differences in electronic distribution, steric effects, and lipophilicity that may influence their biological activities and chemical properties .

Structure-Property Relationships

The structural variations among these related compounds lead to differences in their physicochemical properties:

These structure-property relationships are crucial for understanding the compound's behavior in different environments and its potential interactions with biological targets .

Analytical Characterization

Spectroscopic Profile

The structural characterization of (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine typically involves multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR would show characteristic signals for:

      • The methylenedioxy bridge protons of the benzodioxole ring (~5.9-6.0 ppm)

      • Aromatic protons from both ring systems (~6.7-7.2 ppm)

      • Methylene protons adjacent to the nitrogen (~3.6-3.8 ppm)

      • The ortho-methyl group protons (~2.2-2.4 ppm)

    • ¹³C-NMR would display signals for all carbon atoms, including the distinctive methylenedioxy carbon (~100-101 ppm)

  • Mass Spectrometry:

    • Expected molecular ion peak at m/z 255 corresponding to the molecular weight

    • Fragmentation pattern likely showing loss of characteristic groups

  • Infrared Spectroscopy:

    • Characteristic bands for N-H stretching (~3300-3500 cm⁻¹)

    • C-O stretching from the methylenedioxy group (~1250-1270 cm⁻¹)

    • Aromatic C=C stretching (~1450-1600 cm⁻¹)

Chromatographic Behavior

The compound would typically be analyzable by various chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC):

    • Likely retention on reversed-phase columns due to its moderate lipophilicity

    • UV detection at wavelengths characteristic of aromatic systems (~210-280 nm)

  • Gas Chromatography (GC):

    • Analyzable with appropriate derivatization if needed

    • Characteristic retention time based on its structural features

These analytical characteristics provide essential tools for identification, purity assessment, and quantification in research and development contexts.

Chemical Classification and Regulatory Status

Chemical Classification

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine belongs to several chemical classes:

  • Benzodioxole derivatives

  • Secondary amines

  • Benzylamines

  • Methylbenzyl compounds

This classification helps in understanding its chemical behavior, potential reactivity patterns, and relationships with other compounds of similar structural features.

Regulatory Considerations

Researchers working with this compound should be aware of potential regulatory considerations that may apply based on local laws and institutional policies governing research chemicals .

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